molecular formula C17H40Cl3N7O3 B052266 Deoxyspergualin trihydrochloride CAS No. 84937-45-1

Deoxyspergualin trihydrochloride

Cat. No. B052266
CAS RN: 84937-45-1
M. Wt: 496.9 g/mol
InChI Key: AXSPHUWXYSZPBG-OKUPDQQSSA-N
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Description

Deoxyspergualin trihydrochloride is a compound with the molecular formula C17H40Cl3N7O3 . It has been used in trials studying the treatment of Lupus Nephritis, Chronic Rejection, and Diabetes Mellitus, Type 1 .


Synthesis Analysis

Deoxyspergualin trihydrochloride can be synthesized from the acid-catalyzed condensation of 7-guanidino[4,5-3H2] heptanamide hydrochloride and glyoxyloylspermidine dihydrochloride . Another synthesis method uses Carbon-14 labeled S-Methyl isothiourea hemisulfate .


Molecular Structure Analysis

The IUPAC name for Deoxyspergualin trihydrochloride is N - [ (1 S )-2- [4- (3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7- (diaminomethylideneamino)heptanamide;trihydrochloride . The molecular weight is 496.9 g/mol .


Physical And Chemical Properties Analysis

Deoxyspergualin trihydrochloride has a molecular weight of 496.9 g/mol . The compound is crystalline in nature .

Scientific Research Applications

Immunosuppressant in Organ Transplantation

Deoxyspergualin (DSG) is known for its immunosuppressive effects . It has been reported to prolong the survival of xenografts in animal models . It was effective in the treatment of hyperacute rejection in ABO-incompatible kidney transplantation, which was thought to be similar to xenograft transplantation .

Treatment of Acute Rejection in Kidney Transplantation

DSG has been used in the prevention and treatment of acute rejection in kidney transplantation . It has shown effectiveness in patients with kidney transplantation from ABO-incompatible or preformed antibody-positive donors .

Anti-Tumor Agent

DSG is an analogue of an antibiotic having antitumor effect, spergualin . It was isolated from the culture filtrate of Bacillus laterosporus in 1981 .

Treatment of Multidrug-Resistant Cells

DSG shows similarities in properties and mechanisms of action to the natural-product immunosuppressive agents cyclosporin A and FK506 . Each of these can act as a modifier of multi-drug resistance . DSG has been examined for its comparative activity in parent and multidrug-resistant cells .

Prevention of Acute Rejection in Kidney Transplantation

DSG has been used prophylactically to prevent acute rejection in patients with kidney transplantation from ABO-incompatible or preformed antibody-positive donors . Satisfactory clinical results were obtained with this approach .

Treatment of Hyperacute Rejection in ABO-Incompatible Kidney Transplantation

DSG was effective in the treatment of hyperacute rejection in a previous report of ABO-incompatible kidney transplantation . This situation was thought to be similar to xenograft transplantation .

Safety And Hazards

Deoxyspergualin trihydrochloride has been used in clinical trials, and its safety has been evaluated. In a multicenter, prospective trial of 44 patients, it was administered daily doses of 0.1 mg/kg and 0.2 mg/kg, given by a 1-h infusion for 4 weeks .

Future Directions

As of now, Deoxyspergualin trihydrochloride has been used in trials studying the treatment of Lupus Nephritis, Chronic Rejection, and Diabetes Mellitus, Type 1 . Its future directions could include further clinical trials and studies to better understand its potential therapeutic uses.

properties

IUPAC Name

N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37N7O3.3ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;;;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);3*1H/t16-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSPHUWXYSZPBG-OKUPDQQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCN=C(N)N)CCC(=O)N[C@H](C(=O)NCCCCNCCCN)O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H40Cl3N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85468-01-5 (3HCl)
Record name (-)-Gusperimus trihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084937451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00233977
Record name (-)-Gusperimus trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxyspergualin trihydrochloride

CAS RN

84937-45-1
Record name (-)-Gusperimus trihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084937451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Gusperimus trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEOXYSPERGUALIN TRIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0D7V00ZRX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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